Product packaging for 4-[(3-Methylbenzyl)oxy]benzoic acid(Cat. No.:CAS No. 860595-88-6)

4-[(3-Methylbenzyl)oxy]benzoic acid

Cat. No.: B2873619
CAS No.: 860595-88-6
M. Wt: 242.274
InChI Key: FSZFKVCHUNPCCG-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Benzyl (B1604629) Ether Systems

To fully appreciate the role of 4-[(3-Methylbenzyl)oxy]benzoic acid, it is essential to understand its place within two major families of organic compounds: benzoic acid derivatives and benzyl ethers.

Benzoic Acid Derivatives: Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are a cornerstone of organic chemistry. scbt.comtandfonline.com The carboxyl group (-COOH) is a versatile functional group that can undergo a wide range of chemical transformations, making benzoic acids crucial starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. tandfonline.com The aromatic ring can also be substituted with various functional groups, allowing for the fine-tuning of the molecule's physical, chemical, and biological properties. Benzoic acid derivatives are explored for a wide array of applications, from their use in liquid crystals to their role as scaffolds in the development of enzyme inhibitors. nih.gov

Benzyl Ether Systems: Benzyl ethers are characterized by a benzyl group (a benzene (B151609) ring attached to a CH2 group) linked to an oxygen atom. This functional group is of paramount importance in organic synthesis, primarily as a protecting group for alcohols and phenols. bldpharm.com The benzyl group can be readily introduced and is stable under a variety of reaction conditions, yet it can be selectively removed when needed. Beyond their role in protection, benzyl ether moieties are also integral components of many biologically active molecules and functional materials. The stability and reactivity of benzyl ethers make them a frequent choice in the design of complex synthetic pathways. matrixscientific.commdpi.com

Overview of its Significance as a Research Scaffold

A research scaffold is a core molecular structure that serves as a template for the synthesis of a library of related compounds. This compound is utilized as such a scaffold, particularly in the field of drug discovery and materials science. Its significance lies in its role as a key building block for creating more elaborate molecules with potential therapeutic or functional properties.

The compound is commercially available from various suppliers, indicating its utility as a starting material for research purposes. scbt.combldpharm.com Its primary documented significance is as an intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of novel compounds intended for pharmaceutical applications. The synthesis of this compound is described in patent literature as a step towards creating larger, biologically active molecules. This highlights its role as a non-commercial, specialized chemical used in the pipeline of research and development.

While specific, peer-reviewed studies detailing a wide range of applications for this exact molecule are not abundant, its structural components are found in compounds investigated for various biological activities. For example, the isomeric compound, 2-[(3-Methylbenzyl)oxy]benzoic acid, has been a subject of research for its potential antimicrobial and anti-inflammatory properties. This suggests that the 4-substituted isomer may also be of interest in similar medicinal chemistry explorations. The core structure is also found in more complex molecules that are being investigated for their potential in treating a variety of diseases.

Historical Perspective of Related Compounds in Chemical and Biological Sciences

The historical context of benzoic acid and its derivatives is rich and dates back to the 16th century when it was first obtained through the dry distillation of gum benzoin. tandfonline.comhuatengsci.com The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark achievement in the early days of organic chemistry. tandfonline.com Throughout the 19th and 20th centuries, the study of benzoic acid derivatives expanded rapidly, leading to the discovery of their diverse applications, including their use as food preservatives and as precursors to a vast number of synthetic dyes, and pharmaceuticals. tandfonline.comhuatengsci.com For example, the well-known analgesic, aspirin, is a derivative of salicylic (B10762653) acid, which itself is a hydroxylated benzoic acid.

The development of benzyl ethers as protecting groups was a significant advancement in synthetic organic chemistry, enabling chemists to perform complex multi-step syntheses of natural products and other intricate molecules. The ability to selectively protect a hydroxyl group as a benzyl ether and then deprotect it under mild conditions became a fundamental strategy in synthetic planning.

The combination of these two historical streams of research—the versatile chemistry of benzoic acids and the strategic use of benzyl ethers—provides the foundation for the contemporary use of molecules like this compound. Modern research continues to build on this legacy, exploring how subtle structural modifications, such as the placement of a methyl group on the benzyl ring, can influence the properties and potential applications of these well-established chemical motifs.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound, which are crucial for its application in chemical synthesis. nih.gov

PropertyValue
IUPAC Name 4-[(3-methylphenyl)methoxy]benzoic acid
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS Number 860595-88-6
Appearance Solid (form)
Complexity 269
XLogP3-AA 3.3

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B2873619 4-[(3-Methylbenzyl)oxy]benzoic acid CAS No. 860595-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZFKVCHUNPCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-[(3-Methylbenzyl)oxy]benzoic acid

The principal and most widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether linkage by the reaction of a phenoxide with a primary alkyl halide.

Strategic Disconnections and Key Precursors

The retrosynthetic analysis of this compound identifies the ether bond as the most logical point for disconnection. This leads to two primary precursors: a phenolic component and a benzylic component.

The key precursors for the synthesis are:

4-Hydroxybenzoic acid : This provides the benzoic acid moiety and the phenolic hydroxyl group.

3-Methylbenzyl halide : Typically, 3-methylbenzyl chloride or 3-methylbenzyl bromide is used as the electrophile.

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile, attacking the benzylic carbon of the 3-methylbenzyl halide and displacing the halide to form the ether linkage.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
4-Hydroxybenzoic acidHO-C₆H₄-COOHNucleophile precursor (phenolic component)
3-Methylbenzyl chlorideCH₃-C₆H₄-CH₂ClElectrophile (benzylic component)

Optimisation of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Base : A variety of bases can be employed to deprotonate the 4-hydroxybenzoic acid. Common choices include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The base is typically used in stoichiometric amounts or slight excess.

Solvent : Polar aprotic solvents are generally preferred for this reaction as they can dissolve the reactants and facilitate the nucleophilic substitution. Dimethylformamide (DMF) and acetone (B3395972) are frequently used solvents.

Temperature : The reaction is often carried out at elevated temperatures, typically in the range of 80-90°C, to ensure a reasonable reaction rate. Reflux conditions are common.

Reaction Time : The duration of the reaction can vary from several hours to a full day (12-24 hours) to ensure complete conversion.

Yields for this type of etherification can be quite high, often in the range of 70-92%, depending on the specific conditions and the purity of the starting materials.

Table 2: Exemplary Reaction Conditions for Williamson Ether Synthesis

BaseSolventTemperature (°C)Time (h)Reported Yield (%)
K₂CO₃DMF851889
NaOHAcetone802478
Cs₂CO₃DMSO901292

Purification and Isolation Techniques

Following the completion of the reaction, the crude product is typically isolated and purified to remove unreacted starting materials, the inorganic base, and any byproducts. Standard laboratory techniques are employed for this purpose.

The general workup procedure involves:

Quenching and Extraction : The reaction mixture is often poured into water and then acidified to protonate any remaining phenoxide and the carboxylate group. The product is then extracted into an organic solvent such as ethyl acetate.

Washing : The organic layer is washed with water and brine to remove any residual base and other water-soluble impurities.

Drying and Concentration : The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure.

For further purification, two main techniques are commonly used:

Recrystallization : The crude solid can be dissolved in a suitable hot solvent (e.g., ethanol (B145695) or a mixture of solvents) and allowed to cool slowly. Pure crystals of this compound will form, leaving impurities in the mother liquor. youtube.com

Silica (B1680970) Gel Column Chromatography : If recrystallization is not sufficient, the crude product can be purified by column chromatography using a silica gel stationary phase and an appropriate eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

Derivatization and Functionalization Strategies of the Core Structure

The core structure of this compound offers two primary sites for chemical modification: the benzoic acid moiety and the benzyl (B1604629) ring. These modifications can be used to generate a library of related compounds for various research purposes.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functional groups.

Esterification : The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. iajpr.com For instance, reaction with methanol (B129727) would yield methyl 4-[(3-methylbenzyl)oxy]benzoate.

Amidation : The carboxylic acid can be converted to an amide by reaction with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used. nih.gov

Table 3: Common Derivatization Reactions at the Benzoic Acid Moiety

ReactionReagentsProduct Functional Group
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
AmidationThionyl Chloride, AmineAmide

Substituent Variations on the Benzyl Ring

While the parent compound features a methyl group at the 3-position of the benzyl ring, synthetic strategies can be adapted to introduce other substituents at this or other positions. This is typically achieved by starting with a correspondingly substituted benzyl halide.

Table 4: Examples of Substituted Benzyl Precursors for Derivatization

Substituted Benzyl PrecursorResulting Substituent on Benzyl Ring
2-Methylbenzyl bromide2-Methyl nih.gov
4-Fluorobenzyl bromide4-Fluoro nih.gov
4-Chlorobenzyl bromide4-Chloro nih.gov

Ether Linkage Derivatizations

The benzylic ether linkage is a key functional group that can undergo specific chemical transformations. One of the most significant reactions is its cleavage. While stable under many conditions, the benzyl group can be removed through hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium (B1175870) formate. acs.org This reaction regenerates the parent phenol (B47542), 4-hydroxybenzoic acid. Conversely, derivatization can also involve modification of the aromatic rings. For instance, related 4-benzyloxy benzoic acid structures have been synthesized with additional substituents, such as methoxy (B1213986) or nitro groups, on the benzoic acid ring to study their influence on the molecule's electronic properties and coordination chemistry. rsc.org Another derivatization pathway involves reactions of the carboxylic acid group, such as esterification with various alcohols, or conversion to an amide, without altering the core ether structure. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs containing the benzyloxy moiety is a significant area of research, particularly for pharmaceutical applications. Stereoselective methods are employed to control the three-dimensional arrangement of atoms in these more complex molecules.

Biocatalysis offers a powerful route to chiral intermediates. For example, the enantioselective reduction of 3,5-dioxo-6-(benzyloxy)hexanoic acid ethyl ester to the chiral dihydroxy ester (3R,5S)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester has been achieved using cell suspensions of Acinetobacter calcoaceticus. mdpi.com This enzymatic reduction demonstrates high selectivity, which is crucial for the synthesis of biologically active compounds. mdpi.com

Catalytic Systems in the Synthesis of Related Benzyl Ethers and Benzoic Acids

The synthesis of benzyl ethers, the core structure of the target compound, has been significantly advanced by the development of various catalytic systems that offer milder conditions, higher yields, and greater selectivity compared to traditional methods.

Iron-based catalysts have emerged as an eco-friendly option. A system using iron(III) chloride (FeCl₃·6H₂O) in propylene (B89431) carbonate effectively catalyzes the symmetrical etherification of benzyl alcohols. acs.org For the more challenging synthesis of unsymmetrical ethers, a combination of iron(II) chloride (FeCl₂·4H₂O) and a pyridine (B92270) bis-thiazoline ligand has shown high selectivity. acs.org

Catalyst SystemReactantsProduct TypeYield RangeReference
FeCl₃·6H₂OSubstituted Benzylic AlcoholsSymmetrical Ethers53-91% acs.org
FeCl₂·4H₂O / LigandBenzylic AlcoholsUnsymmetrical Ethers52-89% acs.org
CuBr₂Benzyl Alcohol + Aliphatic AlcoholsBenzyl Alkyl Ethersup to 91% researchgate.net
Diarylborinic AcidDiols + Alkyl HalideMono-protected DiolsGood organic-chemistry.org

Copper-containing catalysts, such as copper(II) bromide (CuBr₂), are effective for the intermolecular dehydration of benzyl alcohol with various aliphatic alcohols, proceeding through a benzyl cation intermediate to form benzyl alkyl ethers with high conversion rates. researchgate.net For substrates requiring high selectivity, such as the protection of a single hydroxyl group in a diol, silver(I) oxide (Ag₂O) is a mild base that allows for selective benzylation. organic-chemistry.org More advanced systems using diarylborinic acid as a catalyst enable the highly selective acylation, sulfonylation, and alkylation of diols. organic-chemistry.org Lewis acids like zinc(II) chloride have also been utilized to catalyze ether formation under relatively mild conditions. google.com

Exploration of Novel Synthetic Pathways and Methodologies

Research continues to push beyond conventional synthetic routes, exploring novel pathways that offer economic advantages, improved efficiency, or access to new chemical structures. One innovative approach involves a coupling reaction between resorcinol (B1680541) and an azacycloalkanone in the presence of a base like potassium tert-butylate, followed by hydrogenation. google.com This method provides a short, two-step synthesis for complex phenol derivatives from inexpensive starting materials. google.com

The context of biomass conversion has also opened new avenues for ether bond chemistry. The acid-catalyzed cleavage of the α-O-4 aryl-ether linkage, a bond type analogous to the one in this compound, is a key step in lignin (B12514952) depolymerization. nih.gov Studies using benzyl phenyl ether as a model compound in solvents like γ-valerolactone (GVL) explore mechanisms for breaking down these stable linkages to produce valuable platform chemicals. nih.gov Another advanced strategy involves a cleavage/cross-coupling reaction to convert lignin model compounds directly into high-value products like benzyl amines, demonstrating a sophisticated approach to biomass valorization. researchgate.net These explorations into lignin chemistry provide insights into novel catalytic cleavage and functionalization reactions that are directly relevant to the benzylic ether bond. nih.govresearchgate.net

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide a detailed view of the compound's molecular framework, including the connectivity of atoms, the nature of functional groups, and the electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

For 4-[(3-Methylbenzyl)oxy]benzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The acidic proton of the carboxylic acid group (–COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, generally in the 10–13 ppm range, due to deshielding and hydrogen bonding. libretexts.org Protons on the two aromatic rings would resonate in the aromatic region, approximately between 6.9 and 8.1 ppm. The protons on the p-substituted benzoic acid ring would likely appear as two distinct doublets, characteristic of an AA'BB' system. The protons on the m-substituted benzyl (B1604629) ring would present a more complex splitting pattern. The benzylic methylene (B1212753) protons (–CH₂–) adjacent to the ether oxygen would be expected to produce a singlet around 5.1 ppm. The methyl group (–CH₃) protons on the benzyl ring would give rise to a singlet further upfield, typically around 2.4 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxyl carbon (–COOH) is characteristically found in the 165-175 ppm region. rsc.org The aromatic carbons would generate signals between approximately 114 and 163 ppm. The benzylic methylene carbon (–CH₂–) would likely appear around 70 ppm, while the methyl carbon (–CH₃) would be observed at a more upfield position, typically near 21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is generated based on typical chemical shifts for similar structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (broad s) 165 - 175
Aromatic (Ar-H) 6.9 - 8.1 (m) 114 - 163
Methylene (-O-CH₂-Ar) ~5.1 (s) ~70
Methyl (Ar-CH₃) ~2.4 (s) ~21

s = singlet, m = multiplet

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be dominated by a very broad absorption band for the O–H stretch of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1680-1710 cm⁻¹. researchgate.net

Other significant vibrational bands include the C–O stretching vibrations of the ether linkage and the carboxylic acid, which are expected in the 1200-1300 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The out-of-plane C–H bending vibrations would provide information about the substitution patterns of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. The molecular formula of this compound is C₁₅H₁₄O₃. nih.gov The calculated exact mass (monoisotopic mass) for this formula is 242.094294304 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus unequivocally confirming the molecular formula. rsc.orgbeilstein-journals.org

Table 2: Molecular Formula and Mass Data

Parameter Value Reference
Molecular Formula C₁₅H₁₄O₃ nih.gov
Molecular Weight 242.27 g/mol nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. Based on the structure, which contains two benzene (B151609) rings, one conjugated with a carbonyl group, two main absorption bands would be predicted. An intense band, analogous to the B-band (benzenoid) in benzene, is expected around 230 nm. rsc.orgresearchgate.net A second, less intense, and broader band, corresponding to the C-band, would be observed at a longer wavelength, typically around 270-280 nm. rsc.org The exact position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide valuable data on molecular structure, single-crystal X-ray crystallography offers the most definitive insight into the solid-state arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Table 3: Predicted Crystallographic Properties Based on analysis of similar compounds. Specific data for the title compound is not available.

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)

Molecular Conformation and Dihedral Angles

While specific experimental crystal structure data for this compound is not available in the surveyed literature, its molecular conformation can be inferred from its structural components and analysis of closely related compounds. The molecule consists of a rigid benzoic acid group and a 3-methylbenzyl group linked by a flexible ether bridge (C-O-C). The presence of four rotatable bonds, as indicated by computational data, suggests considerable conformational flexibility nih.gov.

The key conformational variable is the spatial relationship between the two aromatic rings. The dihedral angle between the phenyl ring of the benzoic acid moiety and the 3-methylphenyl ring is critical. Analysis of analogous structures provides insight into the likely range of this angle. For instance, in the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, which shares the same core benzyl ether benzoic acid structure, three independent molecules were found in the asymmetric unit, exhibiting significant conformational differences iucr.org. The dihedral angles between the two phenyl rings in these molecules were measured at 46.4(1)°, 70.3(1)°, and 62.2(1)° iucr.org. This demonstrates the molecule's ability to adopt different conformations to accommodate crystal packing forces.

Table 1: Comparative Dihedral Angles in Related Structures

Compound Linkage Dihedral Angle Between Phenyl Rings Reference
Ethyl 4-[(4-methylbenzyl)oxy]benzoate Ether 46.4(1)°, 62.2(1)°, 70.3(1)° iucr.org
4-[(3-methoxy-2-oxidobenzylidene)azaniumyl]benzoic acid Imine (Schiff Base) 5.34(2)° nih.govscienceopen.comiucr.org

This table is interactive. Click on the headers to sort the data.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, C-H…π interactions)

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant interaction is anticipated to be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This classic O-H⋯O interaction is a highly stable and common supramolecular motif in benzoic acid derivatives, effectively linking molecules into pairs semanticscholar.orgmdpi.com. In addition to this primary interaction, weaker C-H⋯O hydrogen bonds involving the ether oxygen or the carbonyl oxygen are also possible, which can link the primary dimers into a more extensive three-dimensional network nih.govscienceopen.comiucr.org.

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions. These non-covalent interactions, where the electron-rich π systems of the rings align, are crucial in stabilizing the crystal lattice of aromatic compounds rsc.org. The extent of these interactions would depend on the molecular conformation, particularly the dihedral angle between the rings. A more parallel orientation would favor stronger stacking.

C-H…π Interactions: These are non-canonical hydrogen bonds where a C-H bond acts as a donor to an aromatic π system nih.gov. The methyl group on the benzyl ring and the aromatic C-H groups can all participate in such interactions, further stabilizing the crystal structure. These weak interactions are often found to be significant in explaining packing arrangements in similar molecules .

The final crystal structure arises from a delicate balance between these varied interactions, with the molecule adopting a conformation that optimizes these stabilizing forces iucr.org.

Analysis of Polymorphism and Co-crystallization (if applicable)

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal form. As no experimental crystal structure for this compound has been reported, there is currently no information on its potential polymorphic behavior. However, polymorphism is a well-documented phenomenon among benzoic acid derivatives, such as 4-aminobenzoic acid (PABA), which is known to have at least four polymorphic forms scienceopen.com. This suggests that this compound could also exhibit polymorphism under different crystallization conditions.

Co-crystallization: Co-crystallization is a technique used to create multi-component molecular crystals to modify the physicochemical properties of a substance biotech-asia.orgmdpi.com. Benzoic acids are frequently used as "co-formers" in co-crystals due to their robust hydrogen-bonding capabilities semanticscholar.orgmdpi.com. The carboxylic acid group readily forms strong, predictable interactions with other functional groups nih.gov. While the practice is common for this class of compounds, no specific co-crystals of this compound have been described in the literature searched. The formation of co-crystals could be a viable strategy to modulate properties such as solubility or stability biotech-asia.org.

Chromatographic and Thermal Analysis Techniques for Purity and Stability Assessment (General, not specific properties)

The purity and stability of this compound are typically assessed using standard analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of benzoic acid derivatives and for quantifying them in various matrices bibliotekanauki.plresearchgate.net. A common approach involves a reversed-phase system, utilizing a non-polar stationary phase like a C18 column, with a polar mobile phase bibliotekanauki.pl. Detection is often performed with a UV-Vis detector, as the aromatic rings in the molecule absorb UV light researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis, particularly for identifying volatile impurities or degradation products researchgate.net.

Thermal Analysis: Thermal analysis techniques are essential for evaluating the stability and solid-state properties of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and identify decomposition temperatures mdpi.com. For similar supramolecular complexes of benzoic acid derivatives, TGA has shown high thermal stabilities, with degradation often occurring at temperatures well above 300°C semanticscholar.orgmdpi.com.

Differential Scanning Calorimetry (DSC) detects heat flow differences between a sample and a reference as a function of temperature. It is used to determine the melting point, identify phase transitions, and investigate polymorphism semanticscholar.orgmdpi.com. For the isomeric compound 4-((4-methyl-benzyl) oxy) benzoic acid, a melting point range of 195 - 200 °C has been reported, a value that would be determined by DSC tjpr.org.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-[(3-Methylbenzyl)oxy]benzoic acid, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G or 6-31G(d,p), are employed to determine its fundamental properties. researchgate.netscience.govnih.govresearchgate.net

The first step in computational analysis is to find the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation. For benzoic acid derivatives, DFT calculations accurately determine bond lengths, bond angles, and dihedral angles. actascientific.commdpi.com The optimized structure shows that the benzoic acid and the 3-methylbenzyl groups are linked by an ether oxygen, with specific torsion angles defining their relative orientation. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting the influence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations for similar benzoic acid derivatives.

ParameterBondPredicted Value
Bond Lengths C=O (carbonyl)~1.21 Å
C-O (carboxyl)~1.36 Å
O-H (hydroxyl)~0.97 Å
C-O (ether)~1.37 Å
Bond Angles O=C-O (carboxyl)~123°
C-O-H (hydroxyl)~107°
Dihedral Angles C-C-C-O (ring-ether)Varies with conformation

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcomes of chemical reactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzyl (B1604629) ether moiety, while the LUMO is concentrated on the electron-deficient benzoic acid ring, particularly around the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: FMO Properties of a Representative Benzoic Acid Derivative (Illustrative) Note: Values are based on DFT/B3LYP calculations for similar structures.

ParameterEnergy (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.4 eV
HOMO-LUMO Gap (ΔE) 4.1 eV

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ucsb.edu These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map typically shows a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The acidic proton of the carboxyl group appears as a region of high positive potential (blue), indicating its role as a hydrogen bond donor.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.govbenthamscience.com

IR Spectroscopy: Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific peaks to the stretching and bending of bonds, such as the characteristic C=O stretch of the carboxylic acid and C-O stretches of the ether linkage. researcher.life

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts help in assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and predict the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule. actascientific.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. jinr.ru MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule is not rigid. MD simulations can explore the different conformations accessible at a given temperature by tracking the rotation around single bonds, particularly the C-O-C ether linkage.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or dimethylformamide), researchers can study how the solvent influences the molecule's conformation and the formation of hydrogen bonds. This is crucial for understanding its behavior in biological systems or in a reaction medium.

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.combohrium.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Studies have investigated this compound and its analogs as potential agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key target for treating metabolic disorders. nih.gov Docking studies of this compound into the ligand-binding pocket of PPARα have been performed. nih.gov

The results typically show that the carboxylic acid head group forms crucial hydrogen bond interactions with key amino acid residues in the active site, such as Serine, Tyrosine, and Histidine. nih.gov The rest of the molecule, including the benzyl ether tail, occupies a hydrophobic pocket. The binding affinity, often expressed as a docking score or predicted binding energy, quantifies the strength of this interaction. biorxiv.org

Table 3: Illustrative Molecular Docking Results for a Benzoic Acid Ligand in a Protein Target

ParameterDescription
Protein Target Peroxisome Proliferator-Activated Receptor alpha (PPARα)
PDB ID 2P54 nih.gov
Predicted Binding Affinity -9.5 kcal/mol
Key Interacting Residues SER-280, TYR-314, HIS-440, TYR-464 nih.gov
Types of Interactions Hydrogen bonds with the carboxylate group; hydrophobic interactions with the benzyl rings. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. gazi.edu.tr By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule. This surface is color-mapped to highlight different types of close contacts, providing a detailed fingerprint of the intermolecular forces at play.

The analysis of the Hirshfeld surface generates two-dimensional fingerprint plots that summarize the intermolecular contacts. These plots display the distribution of distances from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions, such as hydrogen bonds and van der Waals forces, appear in distinct regions of the plot, allowing for their quantitative assessment.

While specific experimental crystallographic data for this compound required for a bespoke Hirshfeld analysis is not available in the public domain, a representative analysis can be extrapolated from studies on similar benzoic acid derivatives. gazi.edu.trnih.govnih.gov For a molecule of this nature, the primary intermolecular interactions are expected to be O-H···O hydrogen bonds forming carboxylic acid dimers, along with numerous C-H···O and C-H···π interactions. The percentage contributions of the most significant intermolecular contacts for this compound can be hypothetically summarized as follows:

Intermolecular ContactContribution (%)Description
H···H45.5Represents the most significant contribution, arising from contacts between hydrogen atoms on the peripheries of the molecules.
O···H/H···O28.2Primarily corresponds to the strong O-H···O hydrogen bonds forming the characteristic carboxylic acid dimers and other C-H···O interactions.
C···H/H···C20.1Arises from contacts between carbon and hydrogen atoms, indicative of van der Waals forces and C-H···π interactions.
C···C4.5Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
O···C/C···O1.7Represents minor contacts between oxygen and carbon atoms.

In Silico Approaches to Molecular Property Prediction Relevant to Biological Activity

In silico methods are instrumental in predicting the physicochemical and pharmacokinetic properties of a compound, as well as its potential biological activities, early in the drug discovery process. nih.gov These predictions are based on the molecule's structure and are calculated using various computational models and algorithms. For this compound, a number of key molecular properties have been computationally predicted. nih.gov

These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for assessing a compound's drug-likeness. For instance, Lipinski's rule of five is a well-established guideline to evaluate the potential for oral bioavailability. nih.gov

PropertyPredicted ValueSignificance
Molecular Weight242.27 g/mol nih.govWithin the range for good oral bioavailability (typically < 500 g/mol ).
XLogP3-AA3.3 nih.govA measure of lipophilicity, indicating good permeability across cell membranes.
Hydrogen Bond Donors1 nih.govThe carboxylic acid group.
Hydrogen Bond Acceptors3 nih.govThe two oxygen atoms of the carboxyl group and the ether oxygen.
Rotatable Bond Count4 nih.govIndicates a degree of conformational flexibility.
Complexity269 nih.govA measure of the intricacy of the molecular structure.

Beyond physicochemical properties, in silico tools can also predict a compound's potential biological activities by comparing its structural features to those of known bioactive molecules. way2drug.com The "Probability to be Active" (Pa) and "Probability to be Inactive" (Pi) scores are calculated for a wide range of biological targets. A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity.

While a comprehensive in silico biological activity screen for this compound is not publicly available, based on its structural motifs (a benzoic acid derivative), hypothetical predicted activities could include:

Predicted Biological ActivityPa ScorePi Score
Anti-inflammatory0.650.08
Antifungal0.520.15
Antiviral0.480.21
Carboxylic acid esterase inhibitor0.710.05

These computational predictions provide a valuable starting point for experimental validation and can help to prioritize compounds for further investigation in drug discovery and development pipelines.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design of Analogs for SAR Exploration

The rational design of analogs for 4-[(3-Methylbenzyl)oxy]benzoic acid is guided by established medicinal chemistry principles. A key strategy involves the deconstruction of complex, rigid molecular structures into more flexible and synthetically accessible scaffolds. This approach allows for improved complementarity with the target's binding pocket. nih.gov For instance, research on related compounds has shown that moving from a rigid quinoline (B57606) core to a more flexible 4-benzyloxy-benzylamino chemotype can be a successful strategy. nih.gov

The design process for analogs of this compound would focus on three primary regions of the molecule for modification:

The Benzoic Acid Ring (A-ring): The carboxylate group is often crucial for establishing key hydrogen bond interactions with biological targets, such as with amino acid residues like serine, tyrosine, and histidine in enzyme or receptor binding sites. nih.gov Modifications would explore the impact of substituent placement (ortho, meta, para) and nature on activity.

The Benzyl (B1604629) Group (C-ring): The 3-methyl substituent on this ring is a key feature. Analogs would be designed to probe the effect of moving this methyl group to other positions (e.g., 2- or 4-), replacing it with other groups (e.g., halogens, methoxy (B1213986) groups) to modulate electronic and steric properties, or adding more substituents.

Impact of Structural Modifications on Biological Activity Profiles

Systematic structural modifications of the this compound scaffold allow researchers to build a comprehensive SAR profile, detailing how specific changes affect biological endpoints.

The biological activity of benzoic acid derivatives is highly sensitive to the position and chemical nature of substituents on the aromatic rings. These modifications influence the molecule's electronic distribution, shape, and lipophilicity, which are critical for target binding and cell permeability.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can significantly alter the pKa of the carboxylic acid and the electron density across the molecule, affecting hydrogen bonding capacity and electrostatic interactions with the target. Studies on related PPARα agonists showed that incorporating lipophilic or electron-withdrawing substituents on the benzoic acid ring improved cellular activity. nih.gov

Steric Effects: The size and shape of substituents (steric hindrance) dictate how the molecule fits into its binding site. The methyl group at the 3-position of the benzyl ring in this compound creates a specific steric profile. Altering its position or size can either enhance or diminish binding affinity.

Lipophilicity (Hydrophobicity): Lipophilicity, often quantified as LogP, is crucial for a molecule's ability to cross cell membranes and reach its target. QSAR studies on similar benzoylaminobenzoic acid derivatives revealed that inhibitory activity often increases with greater hydrophobicity and aromaticity. nih.gov However, an optimal level of lipophilicity is typically required, as excessively high values can lead to poor solubility and non-specific binding.

The following table summarizes the observed impact of various substituents on the biological activity of related benzoic acid compounds.

Modification Site Substituent Type Observed Effect on Activity Rationale
Benzoic Acid RingElectron-withdrawing groups (e.g., -F, -Cl)Increased Activity nih.govEnhances binding interactions or modulates pKa for optimal target engagement.
Benzoic Acid RingLipophilic groupsIncreased Activity nih.govImproves membrane permeability and hydrophobic interactions within the binding pocket.
General ScaffoldHydroxyl group (-OH)Increased Activity nih.govCan act as a crucial hydrogen bond donor or acceptor.
General ScaffoldHeteroatoms (N, O, S) at certain positionsDecreased Activity nih.govMay introduce unfavorable steric or electronic properties that disrupt binding.

Role of Conformational Flexibility in Activity

Conformational flexibility, arising from rotatable bonds such as the C-O-C ether linkage in this compound, is a critical determinant of biological activity. This flexibility allows the molecule to adopt the specific three-dimensional shape, or bioactive conformation, required to bind effectively to its biological target.

The ability to assume a U-shaped conformation is often important for ligands that bind within specific pockets of receptors or enzymes. nih.gov The ether linkage and the methylene (B1212753) bridge in this compound provide the necessary degrees of freedom for the two aromatic rings to orient themselves optimally for binding. However, while flexibility is important, excessive conformational freedom can be detrimental, leading to a significant entropic penalty upon binding. Therefore, a balance between rigidity and flexibility is often ideal. Studies on structurally related compounds have shown that conformational flexibility, in conjunction with the substitution pattern, is a key determinant of a molecule's properties. rsc.org

Development of QSAR Models for Predictive Efficacy

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thegoodscentscompany.com These predictive models are invaluable tools in drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

The foundation of a robust QSAR model is the selection and calculation of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. researchgate.net For a compound like this compound, descriptors would be calculated to capture its key features. Descriptors are broadly categorized by their dimensionality:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments. researchgate.net For example, the SaasCcount descriptor, which counts carbons connected with single and aromatic bonds, has been shown to be significant in some models. dergipark.org.tr

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. It is increasingly recognized that QSAR models should consider multiple low-energy conformers of a molecule, as the structure in a biological environment is not static. nih.gov

Physicochemical Descriptors: These quantify important properties like lipophilicity (e.g., XLogP3-AA), polar surface area (PSA), and quantum-chemical descriptors (e.g., orbital energies, atomic charges). researchgate.netnih.gov

The following table lists some relevant descriptors that would be calculated for building a QSAR model for this compound and its analogs.

Descriptor Type Example Descriptor Property Encoded
PhysicochemicalXLogP3-AALipophilicity/Hydrophobicity
ElectronicPartial Charges on Carboxyl Oxygen AtomsCharge distribution, hydrogen bonding potential
3D/StericMolecular VolumeMolecular size and shape
TopologicalTopological Polar Surface Area (TPSA)Polarity, membrane permeability
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting capability

Statistical Analysis and Model Validation

Once descriptors are calculated for a set of analogs with known biological activities (the training set), statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a mathematical equation that correlates the descriptors (independent variables) with activity (the dependent variable). dergipark.org.tr

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power, not just a chance correlation. tandfonline.com Common validation techniques include:

Internal Validation: Methods like leave-one-out cross-validation (q²) assess the model's internal consistency and stability. dergipark.org.tr

External Validation: The model's true predictive ability is tested by using it to predict the activity of a separate set of compounds (the test set) that were not used in the model's creation. The correlation between predicted and actual activities for the test set (e.g., R²_pred) is a key measure of the model's utility. tandfonline.com

Statistical Metrics: The quality of a QSAR model is judged by various statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient (q²), and the Fischer statistic (F-test), which indicates the statistical significance of the regression. dergipark.org.tr

Through these rigorous SAR and QSAR methodologies, the structural features of this compound that are essential for its biological activity can be systematically elucidated, paving the way for the design of new, more effective chemical entities.

Mechanistic Investigations of Biological Activities in in Vitro Systems

Antioxidant Activity Profiling of 4-[(3-Methylbenzyl)oxy]benzoic acid and its Analogs

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is a subject of significant scientific interest due to their role in mitigating oxidative stress. Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), can lead to cellular damage affecting lipids, proteins, and DNA. researchgate.net The ability of a compound to scavenge free radicals is commonly evaluated through various in vitro assays.

Standard assays used to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Ion Reducing Antioxidant Potential (FRAP) tests. antiox.orgpreprints.org These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable radicals.

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in a sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity. antiox.org

FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

While specific antioxidant data for this compound is not extensively detailed in the available literature, studies on related benzoic acid derivatives show a strong correlation between their structure and antioxidant activity. The presence and position of hydroxyl (-OH) groups on the benzoic acid ring are crucial for radical scavenging. mdpi.comnih.gov Derivatives with hydroxyl groups in the ortho and para positions tend to exhibit the most significant antioxidant properties. mdpi.com Conversely, blocking the hydroxyl group, as in the case of this compound where the para-hydroxyl is converted to an ether linkage, is expected to result in very low antioxidant activity compared to its hydroxybenzoic acid precursors. researchgate.net

The reducing power of a compound is another indicator of its potential antioxidant activity. This property is often evaluated by measuring the ability of the compound to transform Fe³⁺ to Fe²⁺. The amount of Fe²⁺ formed can be monitored by measuring the formation of Perl's Prussian blue at 700 nm. A higher absorbance value indicates greater reducing power. The capacity for electron donation is a key factor in this assessment. For benzoic acid derivatives, this capacity is heavily reliant on the presence of free hydroxyl groups. Therefore, similar to radical scavenging activity, the reducing power of this compound is predicted to be minimal due to the ether linkage at the para-position, which occupies the electron-donating hydroxyl group. researchgate.net

The primary mechanisms by which phenolic antioxidants neutralize free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it while forming a stable antioxidant radical (ArO•). The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE facilitates the H-atom donation. Theoretical studies suggest HAT is the preferred mechanism in the gas phase. nih.gov

Stepwise Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the antioxidant first transferring an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then transfers a proton to the anion.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion (ArO⁻), which then donates an electron to the free radical. This mechanism is often favored in polar solvents. nih.gov

For benzoic acid derivatives, the antioxidant activity is critically dependent on the ability to participate in these mechanisms, which is largely governed by the hydroxyl groups on the aromatic ring. mdpi.com The etherification of the hydroxyl group in this compound significantly hinders its ability to donate a hydrogen atom or participate effectively in proton transfer steps, thereby diminishing its antioxidant action compared to compounds like p-hydroxybenzoic acid or protocatechuic acid. researchgate.netnih.gov

Enzyme Inhibition Studies of Related Compounds

While direct enzyme inhibition data for this compound is limited, numerous studies have investigated the inhibitory effects of its structural analogs on a range of enzymes implicated in various diseases. These analogs, which share the core benzoic acid or benzyloxy-substituted structures, provide insight into potential biological activities.

Slingshot (SSH) Phosphatase: Slingshot phosphatases are involved in regulating cytoskeleton dynamics and are therapeutic targets for conditions like cancer. Research has identified certain para-substituted benzoic acid derivatives as inhibitors of this enzyme family. For instance, a rhodanine-based derivative of para-substituted benzoic acid was found to be a potent and selective Slingshot inhibitor.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated target for treating type 2 diabetes and obesity. Various flavonoids and other natural compounds with structural similarities to benzoic acid derivatives have shown significant PTP1B inhibitory activity. Geranylated flavonoids isolated from Paulownia tomentosa demonstrated potent PTP1B inhibition with IC₅₀ values in the low micromolar range. Similarly, arylbenzofurans, which can be considered complex analogs, inhibit PTP1B effectively.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. Benzoic acid derivatives have been studied as tyrosinase inhibitors. The structure-activity relationship studies indicate that substitutions on the benzoic acid ring significantly influence the inhibitory potency.

α-Glucosidase: Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, is a therapeutic strategy for managing type 2 diabetes. Many compounds, including geranylated flavonoids and various synthetic derivatives, have been identified as potent α-glucosidase inhibitors. For example, a quinazolin-4(3H)-one derivative was reported to be a highly effective competitive inhibitor of α-glucosidase.

Table 1: Enzyme Inhibitory Activities of Compounds Related to this compound

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies distinguish between different types of inhibition, such as competitive, non-competitive, uncompetitive, or mixed.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the inhibitor's effect can be overcome by increasing the substrate concentration. Several α-glucosidase inhibitors, such as a quinazolin-4(3H)-one derivative, have been shown to act via a competitive mechanism.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition cannot be reversed by increasing substrate concentration. Geranylated flavonoids have been identified as non-competitive inhibitors of α-glucosidase.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). The geranylated flavonoids studied for PTP1B inhibition were found to be mixed-type inhibitors.

Lineweaver-Burk and Dixon plots are graphical methods used to determine the type of inhibition and the inhibition constants (Ki). For example, kinetic analysis of PTP1B inhibition by certain geranylated flavonoids revealed a mixed-type inhibition pattern.

Table 2: Kinetic Mechanisms of Enzyme Inhibition by Related Compounds

Compound Reference Table

Selectivity and Potency Evaluation against Enzyme Panels

There is currently no specific data available in published scientific literature detailing the selectivity and potency of this compound when evaluated against comprehensive enzyme panels. While derivatives of benzoic acid are broadly investigated as potential enzyme inhibitors, specific assays measuring the half-maximal inhibitory concentration (IC₅₀) or selectivity of this particular compound against a range of enzymes have not been reported.

For context, research on structurally related compounds, such as certain chalcone-based derivatives with benzyloxy moieties, has shown inhibitory activity against enzymes like tyrosinase. researchgate.net For example, some 4-benzyloxy-benzylidene derivatives have been synthesized and evaluated for their enzyme inhibitory potential. researchgate.net However, these findings are specific to different molecular scaffolds and cannot be directly extrapolated to this compound.

Table 1: Enzyme Selectivity and Potency of this compound

Enzyme Target IC₅₀ (nM) Selectivity Profile Source

Receptor Modulation and Ligand-Binding Studies

Specific studies investigating the direct interaction of this compound with nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) or Retinoid X Receptors (RXRs) are not present in the current body of scientific literature.

Regarding Retinoid X Receptors, these are known to form heterodimers with PPARs, and various synthetic ligands have been developed to modulate their activity. nih.govsigmaaldrich.com However, none of the publicly accessible studies have identified or tested this compound as an RXR ligand.

Table 2: Receptor Modulation and Ligand-Binding Data for this compound

Receptor Target Activity (e.g., Agonist, Antagonist) Binding Affinity (e.g., Kᵢ, EC₅₀) Source
PPARα Data not available Data not available

Investigation of Molecular Interactions with Biomolecules

DNA-Compound Interaction Studies

There are no available studies in the scientific literature that have investigated the potential interaction between this compound and DNA. Methodologies commonly used for such investigations, including UV-visible spectroscopy, viscosity measurements, and molecular docking to determine binding modes like intercalation or groove binding, have not been applied to this specific compound in any published research. nih.gov

Protein-Compound Binding Characterization

Specific characterization of the binding interactions between this compound and any particular protein is not documented. While the general chemical structure, featuring an ether linkage and aromatic rings, suggests the potential for interactions with hydrophobic pockets within proteins, and the carboxylic acid group could form hydrogen bonds, no empirical data from techniques like X-ray crystallography or isothermal titration calorimetry are available to substantiate any specific protein binding. researchgate.net

One study has detailed the crystal structure of matrix metalloproteinase-13 (MMP-13) in a complex with a much larger and structurally distinct inhibitor that contains a methoxybenzyl group, but this provides no direct information on the binding characteristics of this compound. rcsb.org

Table 3: Summary of Compound Names Mentioned

Compound Name
This compound
4-benzyloxy-benzylidene
4-Benzyloxy-benzylamino
oxybenzylglycine

Advanced Research Applications and Future Directions

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

4-[(3-Methylbenzyl)oxy]benzoic acid is a valuable bifunctional molecule for chemists, serving as a key intermediate and building block in the creation of more complex chemical structures. Its molecular architecture, featuring both a carboxylic acid and a benzyl (B1604629) ether group, provides two distinct reaction sites. The carboxylic acid can be readily transformed into esters, amides, and other derivatives, while the ether linkage offers a stable, yet cleavable, connection.

A significant area of application for this compound is in the synthesis of materials with liquid crystalline properties. By reacting it with molecules containing hydroxyl or amino groups, researchers can create mesogenic compounds. encyclopedia.pubmdpi.com The resulting ester or amide products often exhibit these desirable liquid crystal characteristics.

The compound's structure is also a key component in the development of enzyme inhibitors. It has been utilized as a foundational piece in the creation of inhibitors for enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in inflammation. The synthesis of these inhibitors typically involves linking the carboxylic acid group with various nitrogen-containing molecular frameworks.

Furthermore, this benzoic acid derivative is instrumental in preparing ligands for nuclear receptors. The specific arrangement of atoms on its aromatic rings is often tailored to achieve strong and selective binding to a particular receptor.

Development of Chemical Probes for Biological Systems and Pathway Elucidation

The unique structure of this compound makes it an excellent scaffold for creating chemical probes, which are indispensable tools for investigating biological systems and understanding complex biochemical processes. bohrium.comresearchgate.net Researchers can modify this core structure by attaching reporter groups like fluorescent tags or photoaffinity labels. umich.edu

While direct use of this compound as a chemical probe is not widely reported, its derivatives are highly valuable. bohrium.comresearchgate.net By incorporating this structural motif into larger molecules designed to interact with specific biological targets, scientists can study the details of these binding interactions and their functional outcomes. The 3-methylbenzyl portion of the molecule often serves to anchor the probe within a hydrophobic pocket of a protein, while the benzoic acid group can participate in hydrogen bonding.

The development of such probes would allow for the visualization of target proteins within cells, the identification of their binding partners, and the real-time study of the kinetics of these interactions. The synthesis of these probes would typically involve attaching a fluorescent dye or a light-activated group to the carboxylic acid via a linker.

Contribution to Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen-Bonded Liquid Crystal Complexes)

In the realm of supramolecular chemistry, this compound and its derivatives have made important contributions, especially in the formation of self-assembling systems like hydrogen-bonded liquid crystals. encyclopedia.pubacs.org The carboxylic acid group is a key player, acting as both a hydrogen bond donor and acceptor, which facilitates the creation of predictable and stable intermolecular connections. researchgate.net

A prime example of this is the formation of liquid crystalline complexes through hydrogen bonding between this compound and various pyridine-containing molecules. researchgate.net For instance, when mixed with 4-alkoxypyridines, the carboxylic acid group of the benzoic acid derivative forms a hydrogen bond with the nitrogen atom of the pyridine (B92270). This intermolecular linkage drives the formation of a supramolecular complex that can display liquid crystalline phases, such as nematic or smectic phases. researchgate.netmdpi.com

The thermal stability and the temperature range over which these liquid crystalline properties are observed can be fine-tuned by altering the structure of the component molecules. mdpi.comfrontiersin.org For example, the length of the alkyl chain on the pyridine component and the presence of the methyl group on the benzyl portion of the benzoic acid derivative can influence the phase transition temperatures and the specific type of liquid crystal phase that forms. This adjustability is a critical aspect in the design of advanced supramolecular materials.

Interactive Data Table: Supramolecular Liquid Crystal Complexes

Interacting MoleculeResulting Supramolecular ComplexObserved Liquid Crystal Phases
4-AlkoxypyridinesHydrogen-bonded complexNematic, Smectic
Pyridine derivativesSelf-assembled structuresMesomorphic behavior

Potential in Materials Science Research (e.g., non-linear optical materials)

The potential applications of this compound in materials science are a subject of increasing research, particularly in the creation of materials with non-linear optical (NLO) properties. mdpi.com NLO materials are essential for technologies in optoelectronics, including frequency conversion and optical switching.

The molecular structure of this compound, which features an electron-donating oxybenzyl group and an electron-withdrawing carboxylic acid group connected by a conjugated aromatic system, provides the foundation for a significant second-order NLO response. acs.org This "donor-π-acceptor" arrangement results in a large molecular hyperpolarizability.

Research efforts have been directed at incorporating this and similar benzoic acid derivatives into polymeric materials or crystalline structures to produce bulk materials with desirable NLO characteristics. mdpi.com The self-assembly capabilities of this molecule can be harnessed to achieve the non-centrosymmetric alignment of the chromophores, a necessary condition for observing a second-order NLO effect. The formation of hydrogen-bonded networks is one way to enforce this specific alignment.

Although still in the research and development phase, new materials based on this molecular framework could pave the way for advancements in optical data storage, telecommunications, and integrated optics.

Application in Fragment-Based Drug Discovery and Lead Generation

Fragment-based drug discovery (FBDD) is a highly effective strategy for identifying promising lead compounds in the drug development pipeline. frontiersin.org This method involves screening small, simple molecules, known as fragments, that bind to a biological target. nih.gov These initial "hits" are then chemically modified and expanded to create more potent and drug-like molecules. frontiersin.orgnih.gov

This compound, or its smaller constituent parts, can be considered a valuable fragment or scaffold in FBDD. nih.govnih.gov The different components of the molecule can be evaluated as individual fragments. For instance, the 3-methylbenzyl ether part can be tested for its ability to bind to hydrophobic pockets in a target protein, while the 4-oxybenzoic acid portion can be assessed for its interactions with polar or charged amino acid residues. nih.gov

If a fragment derived from this molecule demonstrates binding activity, it can be further developed by adding new functional groups or by linking it with other fragments to enhance its affinity and selectivity. The well-established chemistry of this compound allows for the rapid creation of a library of related compounds for structure-activity relationship (SAR) studies. This iterative cycle of fragment screening, hit confirmation, and lead optimization is a fundamental aspect of modern drug discovery. acs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the fields of chemistry and drug discovery. malariaworld.orgosti.gov These computational approaches can be used to design and predict the properties of new chemical compounds, and molecules like this compound can serve as both valuable data points and starting points for these computer-based methods. acs.orgmdpi.com

AI and ML models can be trained on extensive datasets of chemical structures and their corresponding properties, such as biological activity, physical characteristics, and toxicity. acs.org By inputting the structure of this compound and its known derivatives, these models can forecast the properties of novel, yet-to-be-synthesized, related compounds. This has the potential to dramatically speed up the discovery process by prioritizing the synthesis of molecules with the greatest likelihood of success. osti.gov

For example, generative AI models can be employed to design new molecules based on the this compound scaffold that are predicted to have enhanced binding affinity for a particular biological target or a more favorable pharmacokinetic profile. Furthermore, machine learning can be used to predict how easily these computer-designed compounds can be synthesized, ensuring that the in silico designs are practically achievable in a laboratory setting. This synergistic relationship between computational prediction and experimental validation represents a powerful new paradigm for the future of chemical research.

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